(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone
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Overview
Description
This compound is a complex organic molecule with a structure that includes a benzo[d]thiazol-2-yl ring, a piperazin-1-yl group, and a 5,6-dihydro-1,4-dioxin-2-yl)methanone group . It is part of a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from spectroscopic data. For example, NMR data can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . IR data can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activity
One area of application involves the synthesis and evaluation of antimicrobial activity. Patel et al. (2011) synthesized a series of pyridine derivatives, including benzothiazole and piperazine components, which showed variable and modest activity against strains of bacteria and fungi. This suggests that similar compounds could have potential as antimicrobial agents, depending on their specific structural modifications (Patel, Agravat, & Shaikh, 2011).
Anti-Tubercular Activity
Another significant application is in the development of anti-tubercular agents. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Several compounds in this series exhibited potential anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain in vitro, highlighting the promise of such compounds in treating tuberculosis (Pancholia et al., 2016).
Anti-Inflammatory and Analgesic Agents
Compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, based on visnaginone and khellinone synthesis, were explored for their anti-inflammatory and analgesic activities. Abu‐Hashem et al. (2020) found that certain derivatives showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting potential applications as pain and inflammation management agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antagonists of Receptors
Research into G protein-coupled receptors, such as the cannabinoid CB1 receptor and the NPBWR1 (GPR7), has led to the discovery of potent antagonists that could serve therapeutic purposes. For example, compounds designed to act as antagonists of the NPBWR1 (GPR7) receptor were reported to exhibit subnanomolar potencies, indicating their potential in modulating receptor activity for therapeutic benefits (Romero et al., 2012).
Future Directions
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-11-2-3-12(18)15-14(11)19-17(25-15)21-6-4-20(5-7-21)16(22)13-10-23-8-9-24-13/h2-3,10H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRLGFBIFIGREO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=COCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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